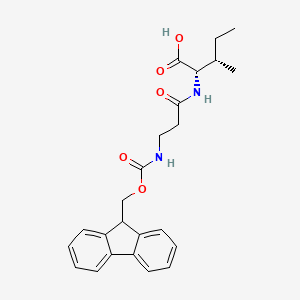
N-((1S,2S)-1-((S)-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1S,2S)-1-((S)-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide is a complex organic compound with a unique structure that includes an oxazoline ring and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1S,2S)-1-((S)-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazoline ring and the subsequent attachment of the acetamide group. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1S,2S)-1-((S)-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxazoline derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
N-((1S,2S)-1-((S)-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of N-((1S,2S)-1-((S)-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-((1S,2S)-1-((S)-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide include other oxazoline derivatives and acetamide-containing molecules. Examples include:
tert-Butanesulfinamide: Used in the synthesis of N-heterocycles via sulfinimines.
Octadecanamide: A simple amide with various industrial applications.
Uniqueness
What sets this compound apart is its unique combination of an oxazoline ring and an acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H26N2O2 |
|---|---|
Poids moléculaire |
254.37 g/mol |
Nom IUPAC |
N-[(1S,2S)-2-methyl-1-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]butyl]acetamide |
InChI |
InChI=1S/C14H26N2O2/c1-6-10(4)13(15-11(5)17)14-16-12(8-18-14)7-9(2)3/h9-10,12-13H,6-8H2,1-5H3,(H,15,17)/t10-,12-,13-/m0/s1 |
Clé InChI |
DIENTBAFPQFFKQ-DRZSPHRISA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C1=N[C@H](CO1)CC(C)C)NC(=O)C |
SMILES canonique |
CCC(C)C(C1=NC(CO1)CC(C)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-1,2-dimethyl-1H-benzo[d]imidazol-7(7aH)-one](/img/structure/B12819076.png)
![5-Hydroxy-2,3-dimethoxy-7h-benzo[c]fluoren-7-one](/img/structure/B12819086.png)
![5-Amino-1H-benzo[d]imidazol-4-ol](/img/structure/B12819094.png)
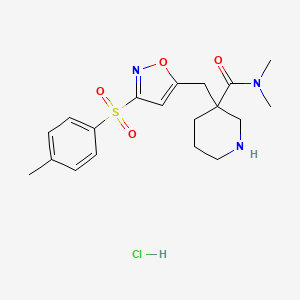
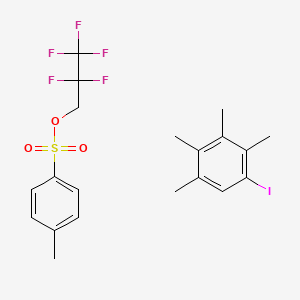

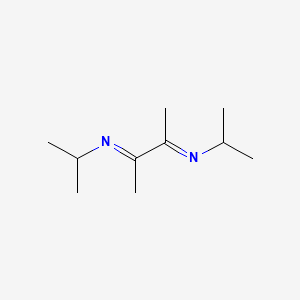

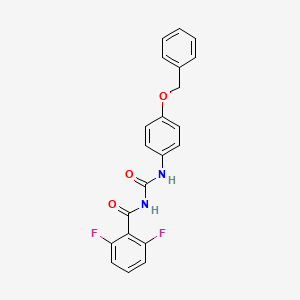
![methyl 4-[3-[10-[3,5-bis(4-methoxycarbonylphenyl)phenyl]anthracen-9-yl]-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B12819149.png)
